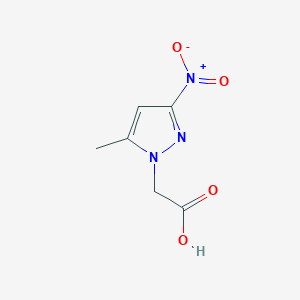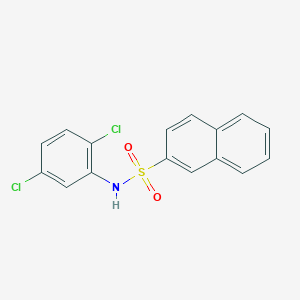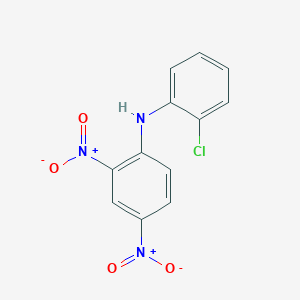
N-(2-chlorophenyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,4-dinitroaniline (CDDA) is a chemical compound that has been widely used in scientific research due to its unique properties. CDDA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been used in various fields of research, including agriculture, biology, and chemistry.
作用機序
N-(2-chlorophenyl)-2,4-dinitroaniline exerts its effects by binding to the colchicine-binding site on microtubules, leading to the disruption of microtubule formation. This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle, as previously mentioned.
生化学的および生理学的効果
N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division, N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to induce apoptosis in cancer cells. This effect is thought to be due to the disruption of microtubule formation, which leads to the activation of pro-apoptotic pathways.
実験室実験の利点と制限
One of the advantages of using N-(2-chlorophenyl)-2,4-dinitroaniline in lab experiments is its specificity for the colchicine-binding site on microtubules. This specificity allows researchers to selectively disrupt microtubule formation without affecting other cellular processes.
However, one limitation of using N-(2-chlorophenyl)-2,4-dinitroaniline in lab experiments is its toxicity. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to be toxic to both plants and animals at high concentrations, making it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research involving N-(2-chlorophenyl)-2,4-dinitroaniline. One area of interest is the development of N-(2-chlorophenyl)-2,4-dinitroaniline analogs that are less toxic and more specific for the colchicine-binding site on microtubules. These analogs could be used to further study the mechanisms of cell division and mitosis.
Another area of interest is the potential use of N-(2-chlorophenyl)-2,4-dinitroaniline and its analogs in cancer therapy. The ability of N-(2-chlorophenyl)-2,4-dinitroaniline to induce apoptosis in cancer cells makes it a promising candidate for further development as a cancer treatment.
Conclusion
In conclusion, N-(2-chlorophenyl)-2,4-dinitroaniline is a valuable tool in scientific research due to its unique properties and specificity for the colchicine-binding site on microtubules. While there are limitations to its use in lab experiments, N-(2-chlorophenyl)-2,4-dinitroaniline has been used in a variety of research applications and has the potential for further development in the future.
合成法
N-(2-chlorophenyl)-2,4-dinitroaniline can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with nitric acid and sulfuric acid. The resulting product is then reacted with 2,4-dinitrochlorobenzene to yield the final product, N-(2-chlorophenyl)-2,4-dinitroaniline. This method of synthesis is efficient and has been widely used in the production of N-(2-chlorophenyl)-2,4-dinitroaniline for research purposes.
科学的研究の応用
N-(2-chlorophenyl)-2,4-dinitroaniline has been used in various scientific research applications. One of the most common uses of N-(2-chlorophenyl)-2,4-dinitroaniline is in the study of plant growth and development. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to inhibit the growth of weeds while promoting the growth of crops, making it a valuable tool in agriculture research.
In addition, N-(2-chlorophenyl)-2,4-dinitroaniline has been used in the study of cell division and mitosis. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to disrupt the formation of microtubules, which are essential for cell division. This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle, providing researchers with a tool to study the mechanisms of cell division.
特性
CAS番号 |
964-76-1 |
|---|---|
製品名 |
N-(2-chlorophenyl)-2,4-dinitroaniline |
分子式 |
C12H8ClN3O4 |
分子量 |
293.66 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChIキー |
BZANWSWKCWTNOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



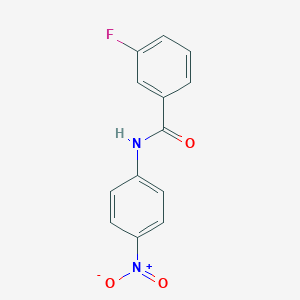
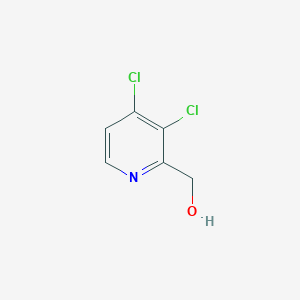
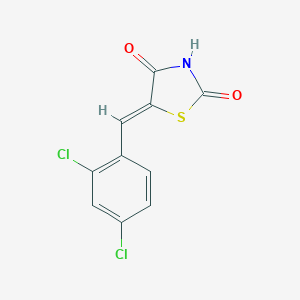
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
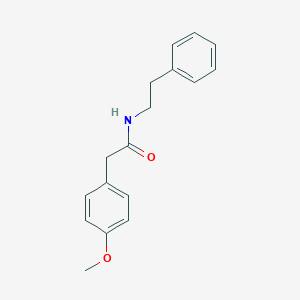
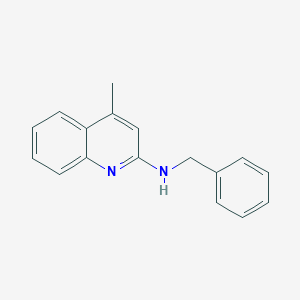
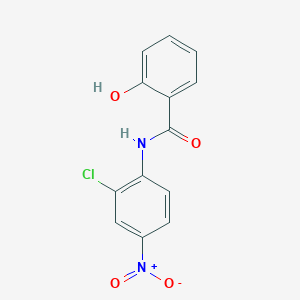
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
